molecular formula C7H3BrIN B1293187 3-Bromo-4-iodobenzonitrile CAS No. 1000577-94-5

3-Bromo-4-iodobenzonitrile

Cat. No. B1293187
CAS RN: 1000577-94-5
M. Wt: 307.91 g/mol
InChI Key: COMRZEYMBSUAGN-UHFFFAOYSA-N
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Description

3-Bromo-4-iodobenzonitrile is a chemical compound with the CAS Number: 1000577-94-5 . It is a light-yellow to yellow or light-green powder or crystals . The molecular weight of this compound is 307.92 .


Molecular Structure Analysis

The molecular formula of 3-Bromo-4-iodobenzonitrile is CHBrIN . The average mass is 307.914 Da and the monoisotopic mass is 306.849335 Da .


Physical And Chemical Properties Analysis

3-Bromo-4-iodobenzonitrile has a density of 2.3±0.1 g/cm^3, a boiling point of 308.3±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 54.9±3.0 kJ/mol, and the flash point is 140.2±23.7 °C . The compound has a molar refractivity of 52.0±0.4 cm^3 .

Scientific Research Applications

Chemical Synthesis

“3-Bromo-4-iodobenzonitrile” is used in various chemical synthesis processes. For instance, it can be used in the synthesis of ethyl-4’-cyano-4-nitro [1,1’-biphenyl]-2-carboxylate via a multi-step reaction process .

Preparation of Other Compounds

This compound is used to prepare other chemical compounds. For example, it is used to prepare 3-bromo-2-iodo-4-methoxy-benzonitrile .

Pharmaceutical Intermediates

“3-Bromo-4-iodobenzonitrile” is also used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients.

Proteomics Research

“3-Bromo-4-iodobenzonitrile” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

Safety and Hazards

3-Bromo-4-iodobenzonitrile is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

3-bromo-4-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMRZEYMBSUAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650226
Record name 3-Bromo-4-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-iodobenzonitrile

CAS RN

1000577-94-5
Record name 3-Bromo-4-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-iodobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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